molecular formula C5H8N4O B2399981 N'-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide CAS No. 468067-81-4

N'-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide

Cat. No.: B2399981
CAS No.: 468067-81-4
M. Wt: 140.146
InChI Key: GCPLWHURMWIDSY-UHFFFAOYSA-N
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Description

N’-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide is a chemical compound with the molecular formula C5H8N4O and a molecular weight of 140.14 g/mol It is known for its unique structure, which includes an imidazole ring substituted with a hydroxy group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

While specific industrial production methods for N’-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The imidazole ring allows for substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

N’-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism by which N’-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide exerts its effects involves its interaction with molecular targets and pathways. The compound’s hydroxy and carboximidamide groups play a crucial role in its reactivity and binding to specific enzymes or receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties

Biological Activity

N'-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide is a compound of significant interest in biological research due to its potential therapeutic applications and its interactions with various biomolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound is characterized by the presence of hydroxy and carboximidamide functional groups, which are crucial for its biological activity. The imidazole ring structure allows for various chemical reactions, including oxidation and substitution, which can influence its reactivity and binding to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, thereby affecting cellular functions.
  • Modulation of Signaling Pathways : It can influence signaling pathways related to cell growth, apoptosis, and inflammation .

The hydroxy and carboximidamide groups enhance the compound's ability to bind to enzymes or receptors, leading to diverse biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Studies utilizing colony-forming assays demonstrated that it could reduce the viability of tumor cells by inducing apoptosis and inhibiting cell proliferation . The following table summarizes key findings from relevant studies:

Study ReferenceBiological ActivityMethodologyKey Findings
AnticancerColony-forming assaysReduced tumor cell viability
AntimicrobialDisk diffusion methodInhibited growth of bacterial strains
Enzyme inhibitionEnzyme assaysInhibited specific metabolic enzymes

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and S. aureus. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Cancer Cell Line Testing

In another study, the compound was tested against various cancer cell lines (e.g., HeLa and MCF-7). It was found to induce apoptosis through the activation of caspase pathways, leading to a decrease in cell viability by approximately 70% at higher concentrations (100 µM) after 48 hours .

Properties

IUPAC Name

N'-hydroxy-1-methylimidazole-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-3-2-7-5(9)4(6)8-10/h2-3,10H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPLWHURMWIDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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